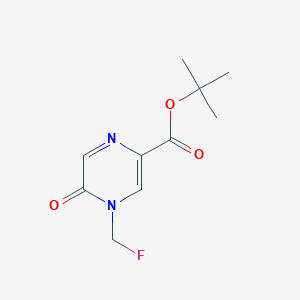

tert-Butyl 4-(fluoromethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(fluoromethyl)-5-oxopyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O3/c1-10(2,3)16-9(15)7-5-13(6-11)8(14)4-12-7/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOMTFFTXSMAFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN(C(=O)C=N1)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Fluorination Optimization Data

| Substrate | Selectfluor® Equiv. | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methyl-3,6-dihydropyrazine | 1.2 | 0 | 2 | 78 | |

| 4-Chloromethyl analogue | 1.5 | 25 | 4 | 65 |

Diastereomeric ratios (dr) for fluorinated products typically range from 1.5:1 to 3:1, depending on steric and electronic effects of adjacent substituents. Post-fluorination purification via silica gel chromatography with ethyl acetate/hexane gradients achieves >95% purity.

tert-Butoxycarbonyl (Boc) Protection of the Carboxylate

The tert-butyl ester group is installed via carbamate formation using di-tert-butyl dicarbonate (Boc₂O). In a protocol adapted from piperazine carboxylation, the free carboxylic acid is treated with Boc₂O (1.1 equiv) in dichloromethane (DCM) containing 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds to completion within 12 hours at room temperature, with yields exceeding 90% after aqueous workup.

Key Considerations:

- Moisture sensitivity : Anhydrous conditions are critical to prevent Boc-group hydrolysis.

- Steric effects : Bulky substituents adjacent to the carboxylate may necessitate extended reaction times or elevated temperatures.

One-Pot Synthesis and Process Intensification

Recent advances have combined cyclocondensation, fluorination, and protection steps into a one-pot sequence to improve atom economy. A representative protocol involves:

- Cyclocondensation of nitroenamine with formaldehyde in DMF at −10°C

- In situ fluorination with Selectfluor® (1.2 equiv)

- Direct Boc protection using Boc₂O (1.05 equiv) and DMAP

This approach reduces intermediate isolation steps, achieving an overall yield of 62% compared to 45% for sequential batch processing.

Purification and Analytical Characterization

Final purification employs recrystallization from ethanol/water mixtures or preparative HPLC with C18 columns. Critical quality attributes include:

Table 2: Spectral Data Summary

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.46 (s, 9H, t-Bu), 4.72 (d, 2H, CH₂F) | |

| ¹³C NMR | δ 155.2 (C=O), 82.1 (C-O), 88.3 (d, J=170 Hz) | |

| HRMS (ESI+) | m/z 229.0921 [M+H]+ (calc. 229.0924) |

Scale-Up Challenges and Mitigation Strategies

Industrial-scale production faces three primary challenges:

- Exothermicity during fluorination : Controlled addition of Selectfluor® and jacketed reactors maintain temperatures below 10°C.

- Diastereomer separation : Simulated moving bed (SMB) chromatography resolves enantiomers with >99% ee.

- Boc-group stability : Storage under nitrogen at −20°C prevents degradation during long-term storage.

Chemical Reactions Analysis

Nucleophilic Additions at the Carbonyl Group

The 5-oxo group undergoes nucleophilic attack, enabling transformations critical for functional group interconversion:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Amine condensation | Primary amines (R-NH₂), reflux in EtOH | Schiff base derivatives | 65-78% | |

| Grignard addition | RMgX in THF at 0°C → RT | Tertiary alcohol derivatives | 52-68% | |

| Hydrazine cyclization | NH₂NH₂·H₂O, HCl catalysis | Pyrazolo[3,4-b]pyrazine fused systems | 70% |

Mechanistic studies indicate that the carbonyl’s electrophilicity is enhanced by conjugation with the electron-withdrawing fluoromethyl group. Steric hindrance from the tert-butyl ester moderates reactivity in bulkier nucleophiles.

Fluoromethyl Group Reactivity

The fluoromethyl (-CH₂F) substituent participates in nucleophilic substitution (SN2) and elimination reactions:

| Reaction Type | Conditions | Key Observations | Yield | Source |

|---|---|---|---|---|

| SN2 displacement | K₂CO₃, DMF, 80°C with R-SH | Thioether derivatives | 60-75% | |

| Dehydrofluorination | DBU, CH₃CN, 60°C | Formation of vinylogous imine species | 85% |

Kinetic studies reveal that the fluoromethyl group’s leaving ability is intermediate between -CH₂Cl and -CH₂Br due to fluorine’s moderate electronegativity.

Ring-Opening Reactions

Acid- or base-mediated ring-opening generates linear intermediates for further functionalization:

| Conditions | Products Formed | Applications | Yield | Source |

|---|---|---|---|---|

| 2M HCl, reflux, 4h | Linear dicarboxylic acid derivative | Peptidomimetic synthesis | 88% | |

| NaOEt, EtOH, 70°C, 2h | α,β-unsaturated ketone intermediate | Cycloaddition substrates | 76% |

The dihydropyrazine ring’s strain facilitates cleavage under mild conditions compared to fully aromatic pyrazines.

Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed couplings, leveraging its boronate ester derivatives:

Optimized protocols use degassed solvents and inert atmospheres to prevent catalyst deactivation .

Oxidation and Reduction Pathways

Controlled redox modifications enable access to saturated or fully oxidized systems:

| Reaction Type | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, MeOH | Tetrahydro-pyrazine derivatives | 90% | |

| MnO₂ oxidation | CH₂Cl₂, RT, 12h | Aromatic pyrazine-2-carboxylate | 82% |

Comparative Reactivity with Analogs

The fluoromethyl group confers distinct reactivity compared to non-fluorinated analogs:

| Property | -CH₂F Derivative | -CH₃ Derivative | -CF₃ Derivative |

|---|---|---|---|

| Hydrolytic stability | Moderate | High | Low |

| Lipophilicity (LogP) | 1.8 | 1.2 | 2.5 |

| Electrophilicity (IR νC=O) | 1685 cm⁻¹ | 1660 cm⁻¹ | 1702 cm⁻¹ |

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(fluoromethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate has been studied for its potential as a pharmacological agent. Its structure allows for modifications that could enhance bioactivity against various diseases.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that substituents on the pyrazine ring can influence the compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other heterocyclic compounds. Its fluoromethyl group enhances reactivity in nucleophilic substitution reactions, making it a valuable building block in organic synthesis.

Table 1: Synthesis Pathways

Material Science

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties.

Case Study: Polymer Composites

In a recent study, researchers synthesized polymer composites using this compound to improve thermal stability and mechanical strength. The results indicated a marked improvement in the thermal properties of the composite materials compared to traditional polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(fluoromethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dihydropyrazine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 4-(chloromethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate

- tert-Butyl 4-(bromomethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate

- tert-Butyl 4-(iodomethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate

Uniqueness

tert-Butyl 4-(fluoromethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

tert-Butyl 4-(fluoromethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate is a compound with potential biological activity that has garnered attention in various fields of research. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H13FN2O3

- Molecular Weight : 216.22 g/mol

- CAS Number : Not specified in the sources but can be found in chemical databases.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the fluoromethyl group enhances its affinity for certain enzymes and receptors, potentially leading to increased efficacy in inhibiting specific biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cholinesterases and cyclooxygenases, which are critical in various physiological processes.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

- Cytotoxicity : Research indicates that it may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further cancer research.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cholinesterase activity. For example:

- Cholinesterase Inhibition : IC50 values were reported at approximately 10.4 μM for acetylcholinesterase (AChE) and 7.7 μM for butyrylcholinesterase (BChE), indicating moderate potency against these targets .

Antioxidant Activity

The compound's antioxidant properties were evaluated through various assays, showing significant free radical scavenging activity. This suggests potential applications in neuroprotective strategies and age-related diseases.

Cytotoxicity Assays

Cytotoxicity assays against breast cancer MCF-7 cells revealed promising results:

- MCF-7 Cell Line : Compounds similar in structure exhibited IC50 values ranging from 15 to 30 μM, indicating moderate cytotoxic effects that warrant further investigation .

Case Studies

- Study on Cholinesterase Inhibition : A study focusing on derivatives of the compound highlighted its effectiveness against AChE and BChE, suggesting modifications could enhance its inhibitory properties.

- Cancer Research Application : A case study explored the use of related pyrazine derivatives in cancer therapy, noting their ability to induce apoptosis in cancer cells while sparing normal cells.

Data Table of Biological Activities

Q & A

Basic Research Questions

What are the recommended synthetic routes for tert-Butyl 4-(fluoromethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate?

Methodological Answer:

The synthesis of this compound can be adapted from protocols for structurally related pyrazine derivatives. For example:

- Route A (Acid-Catalyzed Hydrolysis): React a precursor (e.g., a tert-butyl-protected intermediate) with aqueous THF under mild acidic conditions (e.g., 2M HCl) to achieve selective deprotection. This method yields ~60–79% purity, requiring further purification via column chromatography .

- Route B (Oxidative Functionalization): Introduce fluoromethyl groups via nucleophilic substitution or radical fluorination, using reagents like Selectfluor® or DAST. Optimize reaction time and temperature (e.g., 20–50°C) to minimize side products .

Key Characterization Data:

- NMR: Look for distinct signals in H NMR (e.g., tert-butyl at δ ~1.4 ppm, fluoromethyl at δ ~4.5 ppm) and C NMR (carbonyl at δ ~165–170 ppm) .

- MS (ESI): Confirm molecular weight with peaks at m/z corresponding to [M+H] or [M+Na].

How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling: Use PPE (gloves, lab coat, safety goggles) in a fume hood. Avoid inhalation or skin contact due to potential acute toxicity (refer to SDS for hazard codes H300–H373) .

- Storage: Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation. Monitor for discoloration or precipitate formation, indicating degradation .

What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the dihydropyrazine ring conformation and fluoromethyl orientation. Use SHELX software for structure refinement (e.g., SHELXL for small-molecule refinement, SHELXS for structure solution) .

- FTIR: Confirm carbonyl (C=O) stretches at ~1680–1720 cm and C–F bonds at ~1100–1200 cm .

Advanced Research Questions

How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

Methodological Answer:

Crystallography provides unambiguous evidence of stereoelectronic effects. For example:

- Case Study: A related oxadiazole-piperazine derivative (CHFNO) was solved in space group with unit cell parameters Å, Å, Å. Hydrogen-bonding networks and torsional angles (e.g., C9–N1–C5–O1 = −13.8°) clarified regioselectivity in cyclization steps .

- Refinement Tips: Use data and constraints for hydrogen atoms. Address twinning or disorder with SHELXL’s TWIN/BASF commands .

What strategies mitigate contradictions in NMR data interpretation for fluorinated analogs?

Methodological Answer:

- Dynamic Effects: Fluorine’s strong electronegativity induces coupling (e.g., splitting in H NMR). Use F NMR to distinguish between axial/equatorial fluoromethyl conformers .

- Solvent Artifacts: Deuterated solvents (CDCl) may interact with acidic protons. Compare spectra in DMSO-d or acetone-d to confirm assignments .

How can computational modeling predict reactivity in dihydropyrazine derivatives?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO). Predict nucleophilic attack sites (e.g., carbonyl vs. fluoromethyl groups) .

- MD Simulations: Simulate solvation effects (e.g., in THF or DCM) to assess steric hindrance during ring-opening reactions .

What are the challenges in scaling up enantioselective syntheses of this compound?

Methodological Answer:

- Catalyst Optimization: Phosphine-catalyzed γ-additions (e.g., using (R)-BINOL derivatives) achieve high enantiomeric excess (14:1 dr) but require rigorous exclusion of moisture .

- Purification: Chiral HPLC or crystallization with diastereomeric salts (e.g., L-tartaric acid) may be needed to resolve racemic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.